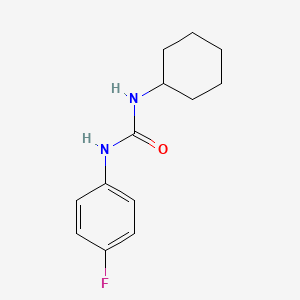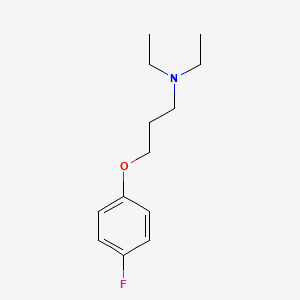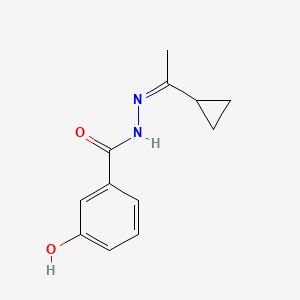
N-cyclohexyl-N'-(4-fluorophenyl)urea
Overview
Description
N-cyclohexyl-N'-(4-fluorophenyl)urea, commonly known as CFU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CFU is a type of urea derivative that has been synthesized through various methods, including the reaction of cyclohexyl isocyanate with 4-fluoroaniline. CFU has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of CFU is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. CFU has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which play a critical role in cell survival and proliferation. CFU has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
CFU has been shown to have various biochemical and physiological effects, such as the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. CFU has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. CFU has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
CFU has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various biochemical and pharmacological assays. CFU is also readily available and can be synthesized in large quantities, making it a cost-effective option for research purposes. However, CFU also has some limitations, such as its low solubility in water, which can make it difficult to use in certain assays. CFU also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on CFU, including its potential applications in drug discovery and development. CFU has been shown to have promising anticancer and anti-inflammatory effects, and further research is needed to explore its potential as a therapeutic agent. CFU can also be used as a tool for studying various signaling pathways and enzymes involved in cell growth and proliferation. Additionally, the synthesis of CFU derivatives with improved solubility and bioavailability could lead to the development of more effective drugs for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, N-cyclohexyl-N'-(4-fluorophenyl)urea, or CFU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CFU has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research. CFU has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for research on CFU, including its potential applications in drug discovery and development.
Scientific Research Applications
CFU has been widely used in scientific research for its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. CFU has been studied for its ability to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. CFU has also been investigated for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.
properties
IUPAC Name |
1-cyclohexyl-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUBYKNBJKFZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(4-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3847247.png)
![4-[3-(3-chlorophenoxy)propyl]morpholine](/img/structure/B3847249.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2-methoxybenzene](/img/structure/B3847252.png)
![diethyl [5-(3-methoxyphenoxy)pentyl]malonate](/img/structure/B3847258.png)
![1-[5-(3-phenoxyphenoxy)pentyl]piperidine](/img/structure/B3847264.png)

![4-[(4-chloro-1-naphthyl)oxy]butyl thiocyanate](/img/structure/B3847282.png)

![4-[5-(4-methoxyphenoxy)pentyl]morpholine](/img/structure/B3847307.png)
![4-[4-(2-chlorophenoxy)butyl]morpholine](/img/structure/B3847313.png)
![4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate](/img/structure/B3847321.png)
![2-methyl-8-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3847331.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B3847337.png)
![1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoyl]-1,4-diazepan-5-one](/img/structure/B3847357.png)